{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid
Description
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-[1-[(2-ethylpyrazol-3-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H21N3O2/c1-2-16-12(3-6-14-16)10-15-7-4-11(5-8-15)9-13(17)18/h3,6,11H,2,4-5,7-10H2,1H3,(H,17,18) |
InChI Key |
MOAHGIOOMMIGNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine ring through a series of nucleophilic substitution reactions. The final step involves the addition of the acetic acid moiety under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Implications of Structural Differences
(i) Pyrazole Substitutions
(ii) Functional Group Modifications
- Ethyl/Methyl Ester (1006349-05-8, 1282113-53-4) : Ester derivatives are typically prodrugs, designed to enhance oral bioavailability by masking the acidic group. However, they require enzymatic hydrolysis for activation, which may limit efficacy in certain tissues .
- Acetic Acid (Target Compound, ZX-AC008355) : The free carboxylic acid group enhances water solubility (logS ~-2.0 estimated) and is critical for ionic interactions with basic residues in target proteins (e.g., kinases or GPCRs) .
(iii) Heterocyclic Variations
- Oxazole (C₁₅H₂₆N₄O₃) : The oxazole ring introduces conformational rigidity, which may stabilize interactions with flat binding sites (e.g., ATP pockets in kinases) .
Hypothetical Pharmacological and ADME Profiles
While direct pharmacological data are unavailable in the provided evidence, structural trends suggest:
- Target Compound : Moderate solubility and balanced lipophilicity make it suitable for central nervous system (CNS) targets or peripheral enzymes.
- ZX-AC008355 : Higher lipophilicity may favor targets in lipid-rich environments (e.g., cell membranes) but could reduce aqueous solubility.
- Ester Derivatives (1006349-05-8) : Likely improved oral absorption but dependent on esterase activity for activation.
Biological Activity
{1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies indicate that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer : Studies have reported that pyrazole derivatives exhibit antiproliferative effects on MDA-MB-231 cells, a triple-negative breast cancer model .
- Lung Cancer : Compounds were effective against A549 cells, demonstrating potential in treating non-small cell lung cancer .
Case Study: In Vitro Evaluation
In a study evaluating the anticancer activity of various pyrazole derivatives, it was found that certain compounds demonstrated IC50 values ranging from 59.24 nM to 81.6 nM against different cancer cell lines . The following table summarizes the IC50 values of selected derivatives:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 70.3 |
| Compound B | A549 (Lung) | 59.24 |
| Compound C | PANC-1 (Pancreatic) | 81.6 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Pyrazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
In Vitro Antimicrobial Studies
In a recent evaluation, several pyrazole derivatives were tested for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated strong antimicrobial activity with MIC values as low as 0.22 μg/mL for some derivatives .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound D | S. aureus | 0.22 |
| Compound E | E. coli | 0.25 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole-containing compounds are well-documented. These compounds often inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Research suggests that pyrazole derivatives may exert their anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Q & A
Q. Resolution Strategy :
- Standardize assay protocols (e.g., USP guidelines for residual solvents) .
- Validate activity with orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic inhibition).
Advanced: How do substituent modifications on the pyrazole ring influence pharmacokinetic properties?
Answer:
Key structure-activity relationship (SAR) insights:
- Lipophilicity : Introducing trifluoromethyl or chlorophenyl groups (e.g., 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole analogs) enhances membrane permeability but may reduce aqueous solubility. Calculate logP values (e.g., ClogP = 2.5–3.5) .
- Metabolic Stability : Ethyl groups at the pyrazole N1-position resist oxidative metabolism compared to methyl substituents. Use hepatic microsome assays (e.g., human CYP3A4) to quantify half-life improvements .
- Target Selectivity : Bulkier substituents (e.g., benzylphenyl) reduce off-target effects by sterically hindering non-specific binding .
Optimization Example :
Replace the ethyl group with cyclopropyl (logP ↓0.5) to balance solubility and activity .
Advanced: What computational tools are recommended for optimizing the compound’s synthetic pathway?
Answer:
- Retrosynthetic Analysis : Use AI-driven platforms (e.g., Chematica) to prioritize routes with fewer steps and higher yields .
- Reaction Prediction : DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) model transition states for key steps like pyrazole cyclization .
- Process Chemistry : Simulate solvent effects (e.g., COSMO-RS) to optimize reaction conditions (e.g., DMF vs. THF for cyclocondensation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
